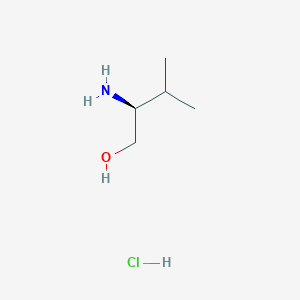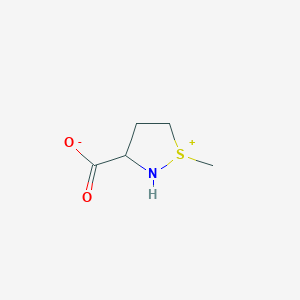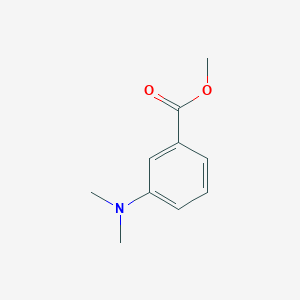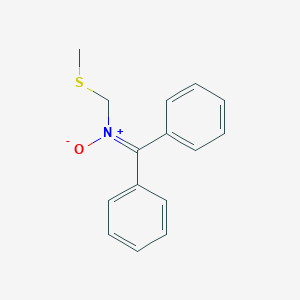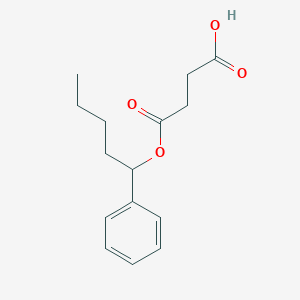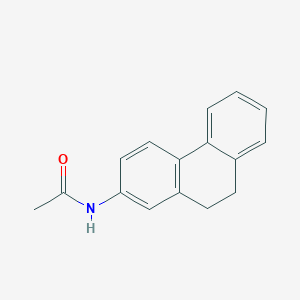
Acetamide, N-(9,10-dihydro-2-phenanthryl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(9,10-dihydro-2-phenanthryl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(9,10-dihydro-2-phenanthryl)- is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, Acetamide, N-(9,10-dihydro-2-phenanthryl)- reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
Acetamide, N-(9,10-dihydro-2-phenanthryl)- has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the inflammatory response. Moreover, it has been found to reduce the levels of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Acetamide, N-(9,10-dihydro-2-phenanthryl)- in lab experiments is its high selectivity for COX enzymes. It has been found to selectively inhibit COX-2 enzymes, which are involved in the inflammatory response, without affecting COX-1 enzymes, which are involved in the maintenance of gastric mucosa. Moreover, it has been shown to have low toxicity and high bioavailability. However, one of the limitations of using Acetamide, N-(9,10-dihydro-2-phenanthryl)- in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on Acetamide, N-(9,10-dihydro-2-phenanthryl)-. One of the potential directions is the development of novel derivatives with improved solubility and efficacy. Another direction is the investigation of its potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Moreover, the development of new analytical methods for the detection and quantification of Acetamide, N-(9,10-dihydro-2-phenanthryl)- in biological samples can provide valuable insights into its pharmacokinetics and pharmacodynamics.
Conclusion:
Acetamide, N-(9,10-dihydro-2-phenanthryl)- is a chemical compound that has shown promising potential for various applications in the scientific research field. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can provide valuable insights into its potential applications in various fields and contribute to the development of novel therapeutic agents.
Métodos De Síntesis
Acetamide, N-(9,10-dihydro-2-phenanthryl)- can be synthesized through various methods. One of the most common methods involves the reaction of 9,10-dihydro-2-phenanthrylamine with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 9,10-dihydro-2-phenanthrylamine with acetyl chloride in the presence of a base. Both of these methods result in the formation of Acetamide, N-(9,10-dihydro-2-phenanthryl)-.
Aplicaciones Científicas De Investigación
Acetamide, N-(9,10-dihydro-2-phenanthryl)- has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Moreover, it has been investigated for its potential applications in drug discovery and development.
Propiedades
Número CAS |
18264-88-5 |
|---|---|
Nombre del producto |
Acetamide, N-(9,10-dihydro-2-phenanthryl)- |
Fórmula molecular |
C16H15NO |
Peso molecular |
237.3 g/mol |
Nombre IUPAC |
N-(9,10-dihydrophenanthren-2-yl)acetamide |
InChI |
InChI=1S/C16H15NO/c1-11(18)17-14-8-9-16-13(10-14)7-6-12-4-2-3-5-15(12)16/h2-5,8-10H,6-7H2,1H3,(H,17,18) |
Clave InChI |
OQLAAWHUAYKEBO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3CC2 |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3CC2 |
Otros números CAS |
18264-88-5 |
Solubilidad |
3.9 [ug/mL] |
Sinónimos |
N-(9,10-Dihydrophenanthren-2-yl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)
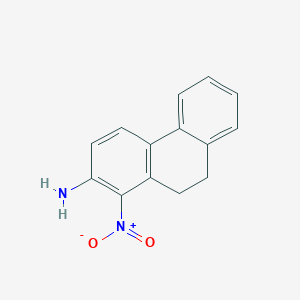
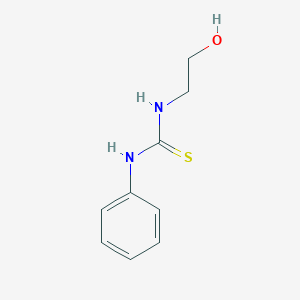
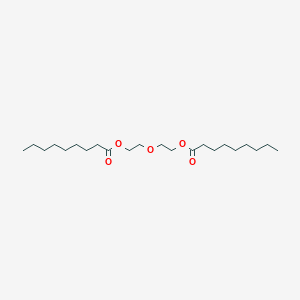

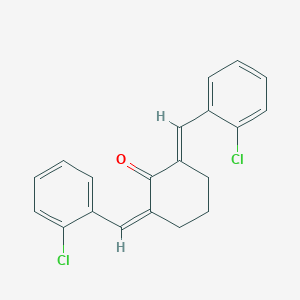
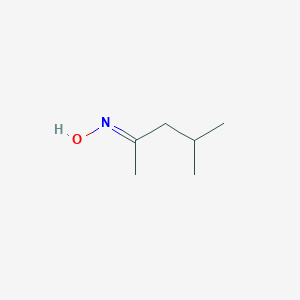
acetic acid](/img/structure/B90747.png)
